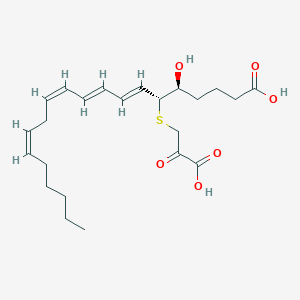

5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H34O6S and its molecular weight is 438.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Leukotrienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid (commonly referred to as 5-HETE) is a biologically active compound derived from arachidonic acid. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

5-HETE is a hydroxyeicosatetraenoic acid (HETE), characterized by the following structural features:

- Hydroxyl Group : Positioned at the 5th carbon.

- Keto Group : Located at the 6th position.

- Thiopropionyl Chain : A unique feature that may influence its biological interactions.

1. Anti-inflammatory Effects

5-HETE has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. For instance, studies have demonstrated that 5-HETE reduces the expression of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential role in modulating inflammatory responses .

2. Vasodilatory Effects

In vascular biology, 5-HETE has been implicated in vasodilation. It acts on vascular smooth muscle cells to induce relaxation through the activation of specific signaling pathways, including the MAPK pathway. This vasodilatory effect may contribute to its anti-inflammatory action by improving blood flow to inflamed tissues .

3. Cell Migration and Degranulation

5-HETE selectively stimulates the migration and degranulation of eosinophils, which are critical in allergic responses and asthma. This activity is mediated through specific G protein-coupled receptors (GPCRs), highlighting its role in immune responses .

The biological activities of 5-HETE are primarily mediated through its interaction with specific receptors and signaling pathways:

- G Protein-Coupled Receptors (GPCRs) : 5-HETE binds to various GPCRs that regulate cellular responses such as migration and inflammation.

- MAPK Pathway Activation : The compound activates the MAPK signaling pathway, leading to enhanced cellular responses associated with inflammation and immune modulation .

Case Study 1: Inhibition of Vascular Inflammation

A study involving human umbilical arteries demonstrated that treatment with 5-HETE resulted in decreased levels of inflammatory markers following exposure to oxidative stress. This suggests potential therapeutic applications for cardiovascular diseases characterized by inflammation .

Case Study 2: Eosinophil Activation in Asthma

In an experimental model of asthma, administration of 5-HETE led to increased eosinophil migration to lung tissues, correlating with enhanced airway hyperresponsiveness. This highlights its dual role in promoting both immune activation and inflammation .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-(2-carboxy-2-oxoethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-20(25)23(28)29)19(24)15-14-17-22(26)27/h6-7,9-13,16,19,21,24H,2-5,8,14-15,17-18H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQMGZLNUJDKJY-OODJPBEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117675-20-4 |

Source

|

| Record name | 5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117675204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.